molecular formula C9H7F6N B3417186 N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline CAS No. 1021128-03-9

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

Cat. No.: B3417186
CAS No.: 1021128-03-9
M. Wt: 243.15 g/mol
InChI Key: VQCQCATYEGLYLY-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions . This reaction can be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce high-purity N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen or nitro groups into the aromatic ring .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)aniline
  • N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
  • N-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)aniline

Uniqueness

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to its isomers. This unique structure can lead to different biological activities and applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-6(2-4-7)9(13,14)15/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQCATYEGLYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021128-03-9
Record name N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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